N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-methylphenoxy)acetamide
Description
Properties
IUPAC Name |
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2/c1-19-7-5-6-10-21(19)31-17-24(30)27-22-15-23(26-18-25-22)29-13-11-28(12-14-29)16-20-8-3-2-4-9-20/h2-10,15,18H,11-14,16-17H2,1H3,(H,25,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCXOVLXASXRDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC(=NC=N2)N3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-methylphenoxy)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzylpiperazine Intermediate: This step involves the reaction of benzyl chloride with piperazine under basic conditions to form benzylpiperazine.
Pyrimidine Ring Formation: The benzylpiperazine intermediate is then reacted with a suitable pyrimidine precursor under acidic or basic conditions to form the pyrimidine ring.
Acetamide Linkage Formation: The final step involves the reaction of the pyrimidine intermediate with o-tolyloxy acetic acid or its derivative under dehydrating conditions to form the acetamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions may target the pyrimidine ring or the acetamide linkage, potentially leading to the formation of amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-methylphenoxy)acetamide exhibits significant pharmacological properties, making it a subject of interest in various therapeutic areas:
Anticonvulsant Activity
Recent studies indicate that compounds similar to this one demonstrate anticonvulsant properties. They have been tested in various seizure models, such as the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test in mice, showing efficacy in controlling seizures. The mechanism is believed to involve modulation of neurotransmitter systems, particularly through interactions with GABAergic and glutamatergic pathways, enhancing seizure control and providing neuroprotective effects .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Research indicates that derivatives based on its structure can inhibit cell proliferation in various cancer cell lines by targeting specific pathways involved in tumor growth. For example, studies have shown that related compounds can inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Antimicrobial Properties
There is emerging evidence suggesting that this compound may possess antimicrobial activity against certain pathogens. Studies have explored its efficacy against bacterial strains, indicating potential use as an antibacterial agent .
Case Study 1: Anticonvulsant Efficacy
In a study conducted on mice models, this compound was administered to evaluate its anticonvulsant effects. The results demonstrated significant seizure reduction compared to control groups, highlighting its potential as a therapeutic agent for epilepsy .
Case Study 2: Anticancer Activity
Another investigation assessed the anticancer properties of related compounds derived from this structure against human cancer cell lines such as breast and colon cancer. The results indicated that these compounds induced apoptosis and inhibited cell proliferation effectively, suggesting their utility in cancer therapy .
Mechanism of Action
The mechanism of action of N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-methylphenoxy)acetamide would depend on its specific molecular targets. Potential mechanisms may include:
Binding to Receptors: Interaction with specific receptors in the body, leading to modulation of biological pathways.
Enzyme Inhibition: Inhibition of enzymes involved in critical biochemical processes.
Signal Transduction: Modulation of signal transduction pathways, affecting cellular responses.
Comparison with Similar Compounds
Structural Analogues in Pyrimidine-Acetamide Scaffolds
The following compounds share core structural similarities but differ in substituents, leading to variations in physicochemical properties and biological activity:
Bis-Pyrimidine Acetamides (Compounds 12–17)
- Structure : These bis-pyrimidines feature two pyrimidine rings linked via a 1,4-phenylene group, with acetamide side chains substituted with halogenated or nitrophenyl groups (e.g., 2-fluorophenyl, 4-chloro-2-nitrophenyl) .
- Key Differences: Molecular Weight: Higher due to the bis-pyrimidine scaffold (e.g., Compound 16: C₄₄H₃₂Br₂N₁₀O₆). Melting Points: Range from 198–265°C, influenced by nitro and halogen substituents.
2-(2-Methoxy-4-methylphenoxy)-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]acetamide (CAS 1396858-32-4)
- Structure: Differs in the phenoxy group (2-methoxy-4-methyl vs. 2-methyl) and the piperazine substituent (phenyl vs. benzyl) .
- Key Differences: Lipophilicity: Methoxy and methyl groups may increase logP compared to the target compound. Synthetic Yield: Not reported, but structural simplicity suggests higher feasibility than bis-pyrimidines.
N-isopropyl-2-(3-(4-(4-methylpiperazin-1-yl)-6-(pyridin-4-ylamino)pyrimidin-2-yl)phenoxy)acetamide (EP 2 903 618 B1)
- Structure: Pyridin-4-ylamino group at pyrimidine-6-position and isopropyl acetamide .
- Key Differences: Electron Effects: Pyridinylamino is electron-withdrawing, altering pyrimidine reactivity. Solubility: Isopropyl group may reduce aqueous solubility compared to benzylpiperazine.
Functional Group Variations and Impact
Piperazine Substituents
- Phenylpiperazine (CAS 1396858-32-4) : Less bulky, possibly favoring interactions with aromatic residues in enzymes .
- 4-Methylpiperazine (EP 2 903 618 B1) : Increases basicity, affecting protonation states in physiological conditions .
Acetamide Side Chains
- 2-Methylphenoxy (Target Compound): Moderate steric hindrance, ideal for fitting into hydrophobic pockets.
- Heterocyclic-Linked Acetamides (): Compounds like 2-((2-(benzo[d][1,3]dioxol-5-ylamino)pyrimidin-4-yl)amino)-N-(...)acetamide incorporate fused rings for enhanced target affinity .
Biological Activity
N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(2-methylphenoxy)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C24H27N5O
- Molecular Weight : 405.5 g/mol
- CAS Number : 1396686-67-1
The biological activity of this compound primarily involves its interaction with various molecular targets, including receptors and enzymes. The compound is believed to modulate the activity of specific neurotransmitter systems, which may contribute to its therapeutic effects in neurological disorders.
Anticonvulsant Activity
Research has indicated that derivatives of this compound exhibit anticonvulsant properties. For instance, studies on related compounds have shown that they can effectively protect against seizures in animal models, particularly in the maximal electroshock (MES) test. The structure-activity relationship (SAR) analysis suggests that modifications in the piperazine and pyrimidine moieties significantly influence anticonvulsant efficacy .
Antitumor Activity
In vitro studies have demonstrated that certain analogs of this compound possess potent antiproliferative activity against various cancer cell lines. For example, a related compound with a similar structure was found to inhibit tumor growth in HepG2 xenograft models without significant toxicity . The mechanism involves cell cycle arrest at the G2/M phase and induction of apoptosis, highlighting its potential as an anticancer agent.
Case Studies and Research Findings
Synthetic Routes
The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. Key steps include:
- Formation of Pyrimidine Core : This is achieved through condensation reactions involving appropriate aldehydes and amines.
- Introduction of Benzylpiperazine Moiety : This is done via nucleophilic substitution reactions using benzyl chloride and piperazine under basic conditions.
- Final Acetylation : The introduction of the acetyl group is performed to yield the final product.
Q & A
Q. Optimization Tips :
- Temperature Control : Maintain 0–5°C during acyl chloride formation to prevent side reactions.
- Catalyst Screening : Use Pd(OAc)₂/XPhos for efficient coupling of sterically hindered piperazines .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol improves purity (>95%) .
Basic: Which analytical techniques are critical for structural validation and purity assessment?
Q. Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- High-Resolution Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI⁺) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 476.2452) .
- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect polar impurities .
Advanced: How do structural modifications to the piperazine and pyrimidine rings alter pharmacological activity?
Q. Structure-Activity Relationship (SAR) Insights :
- Piperazine Substitution :
- Pyrimidine Modifications :
- Phenoxy Acetamide : Electron-withdrawing groups (e.g., nitro) at the 2-methylphenoxy moiety enhance target binding (Kd < 50 nM in SPR assays) .
Advanced: How can researchers resolve contradictions in biological activity data across experimental models?
Q. Methodological Approach :
- Model Validation : Compare in vitro (e.g., HEK293 cells expressing target receptors) and in vivo (e.g., murine seizure models) assays to confirm target engagement .
- Dose-Response Analysis : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀/ED₅₀ values and assess potency discrepancies .
- Off-Target Screening : Employ broad-panel kinase assays (e.g., Eurofins) to rule out non-specific effects .
Advanced: What computational methods predict target interactions and ADMET properties?
Q. Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Glide models the compound in ATP-binding pockets (e.g., PI3Kγ, RMSD < 2.0 Å) .
- QSAR Modeling : Utilize MOE or RDKit to correlate logP (XlogP ~3.2) with blood-brain barrier permeability (BBBP > 0.6) .
- ADMET Prediction : SwissADME forecasts moderate bioavailability (F ≈ 50%) and CYP3A4-mediated metabolism .
Advanced: How do in vitro and in vivo models differ in evaluating therapeutic potential?
Q. Experimental Design Considerations :
- In Vitro :
- In Vivo :
Methodological: What strategies improve metabolic stability and bioavailability?
Q. Structural Optimization :
- Piperazine Fluorination : 4-Fluorobenzyl groups reduce CYP2D6 oxidation (CLint < 10 µL/min/mg) .
- Acetamide Bioisosteres : Replace phenoxy with thioether (logD reduction from 2.8 to 1.5) enhances aqueous solubility .
- Prodrug Design : Esterify the acetamide (e.g., ethyl ester) to increase oral absorption (AUC₀–24h > 500 ng·h/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
